2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Amination: The substitution of a hydrogen atom with an amino group.
Formation of Ethanone: The attachment of the ethanone moiety to the phenoxy ring.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring to the ethanone.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenoxy ring.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: The amino and bromine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development: Explored for its potential as a pharmacophore in drug design.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethanone
- 2-(4-Amino-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
2-(4-Amino-2-bromophenoxy)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
2-(4-amino-2-bromophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-7-9(14)3-4-11(10)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHZPFFEVRODQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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